

Introduction: The Strategic Importance of Modified Nucleosides in Modern Therapeutics

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Compound of Interest

Compound Name:	2-Amino-2'-O-methyladenosine
CAS No.:	80791-87-3
Cat. No.:	B1277466

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The landscape of drug development, particularly in the realm of oligonucleotide therapeutics, is increasingly reliant on the sophisticated chemical modification of nucleic acid building blocks. These modifications are not mere atomic substitutions; they are strategic enhancements designed to overcome the inherent biological limitations of natural RNA and DNA, such as rapid degradation by nucleases and suboptimal binding affinity. Among the arsenal of available modifications, 2'-O-methylation (Nm) and purine base alterations stand out for their profound impact on stability and hybridization properties.

This guide provides a comprehensive technical overview of **2-Amino-2'-O-methyladenosine**, a modified nucleoside that synergistically combines the benefits of a 2'-O-methyl group on the ribose sugar with an amino group at the 2-position of the adenine base. We will delve into its core chemical structure, methodologies for its synthesis and characterization, and the underlying chemical principles that make it a valuable tool for researchers and drug development professionals in the fields of antisense technology, siRNA, and aptamer design.

Core Chemical Identity and Physicochemical Properties

2-Amino-2'-O-methyladenosine (also known as 2'-O-Me-2-NH₂-rA) is a synthetic derivative of the natural ribonucleoside adenosine.[1][2] Its structure is defined by two key modifications to the parent molecule: the addition of a methyl group to the 2'-hydroxyl of the ribose sugar and the substitution of a hydrogen atom with an amino group at the C2 position of the adenine base.

These modifications imbue the nucleoside with distinct properties compared to canonical adenosine. The 2'-O-methyl group provides steric hindrance that protects the adjacent phosphodiester linkage from nuclease-mediated cleavage, a critical feature for increasing the in vivo half-life of oligonucleotide drugs.[3][4] Furthermore, this modification locks the ribose into a C3'-endo pucker conformation, which pre-organizes the sugar-phosphate backbone into an A-form helix, thereby increasing the thermal stability of duplexes with complementary RNA strands.[4][5] The 2-amino group introduces an additional hydrogen bond donor, allowing it to form three hydrogen bonds when paired with uracil or thymine, in contrast to the two bonds formed by standard adenine. This results in a significant enhancement of duplex thermal stability (T_m).

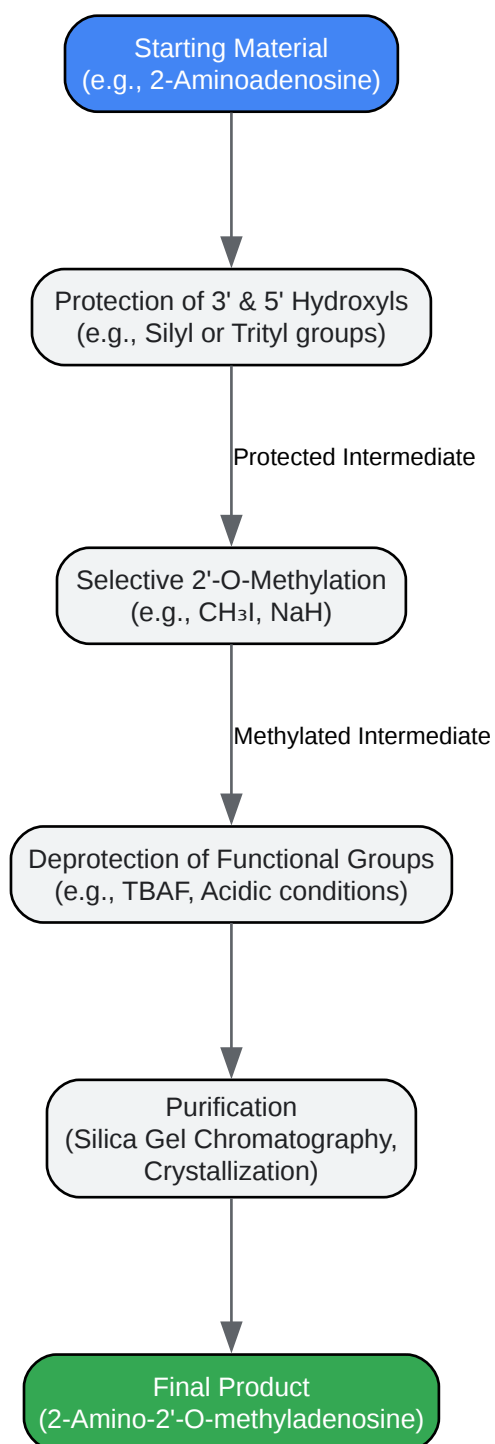
Table 1: Chemical Identifiers and Properties of **2-Amino-2'-O-methyladenosine**

Property	Value	Source
IUPAC Name	(2R,3R,4R,5R)-2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)-4-methoxyoxolan-3-ol	PubChem[6]
CAS Number	80791-87-3	MedChemExpress[1]
PubChem CID	9900805	PubChem[6]
Molecular Formula	C ₁₁ H ₁₆ N ₆ O ₄	MedChemExpress[1]
Molecular Weight	296.28 g/mol	MedChemExpress[1]
Canonical SMILES	<chem>NC1=NC(N)=C2N=CN([C@H]3O3)C2=N1</chem>	MedChemExpress[2]
InChI Key	FZOKSCBNSMZHNA-KVQBGUIXSA-N	PubChem[6]
Classification	Nucleoside Antimetabolite/Analog	MedChemExpress[1][2]

Synthesis and Purification Workflow

The chemical synthesis of **2-Amino-2'-O-methyladenosine** requires a multi-step, regioselective approach to ensure the methyl group is installed specifically at the 2'-position of the ribose. Direct methylation of the parent nucleoside, 2-aminoadenosine, often leads to a mixture of 2'- and 3'-O-methylated isomers, necessitating challenging purification.[3][7] Therefore, a more robust strategy involves the use of protecting groups to temporarily block other reactive sites.

The general workflow begins with the protection of the 3'- and 5'-hydroxyl groups of a suitable starting material, such as 2-aminoadenosine. This is followed by the selective methylation of the remaining 2'-hydroxyl group. Finally, a deprotection sequence removes the protecting groups to yield the target molecule.



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Caption: General workflow for the synthesis of **2-Amino-2'-O-methyladenosine**.

Experimental Protocol: Synthesis via Direct Methylation

This protocol describes a direct methylation approach, adapted from methods used for adenosine, which can yield the desired product, although separation from isomers is critical.[7]
[8]

Objective: To synthesize **2-Amino-2'-O-methyladenosine** via direct methylation of 2-aminoadenosine.

Materials:

- 2-Aminoadenosine
- Anhydrous N,N-Dimethylformamide (DMF)
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Methyl iodide (CH₃I)
- Methanol (MeOH)
- Silica gel for column chromatography
- Ethyl acetate (EtOAc) and Methanol (MeOH) for mobile phase
- Ethanol (EtOH)

Procedure:

- Preparation: Dry all glassware thoroughly in an oven and cool under a stream of dry nitrogen or argon.
- Dissolution: Dissolve 2-aminoadenosine in anhydrous DMF in a round-bottom flask under an inert atmosphere. Cool the solution to 0 °C in an ice bath.
- Deprotonation: Carefully add sodium hydride (NaH) portion-wise to the stirred solution. Allow the reaction to stir at 0 °C for 1 hour. The NaH acts as a base to deprotonate the hydroxyl groups of the ribose.

- Methylation: Add methyl iodide (CH_3I) dropwise to the reaction mixture. Allow the reaction to stir at $0\text{ }^\circ\text{C}$ for approximately 4-6 hours.[7] The progress can be monitored by Thin Layer Chromatography (TLC).
- Quenching: Once the reaction is complete, quench it by slowly adding methanol to consume any excess NaH.
- Solvent Removal: Remove the DMF under reduced pressure.
- Purification:
 - The resulting crude residue contains a mixture of the starting material, 2'-O-methylated, 3'-O-methylated, and di-methylated products.
 - Purify this mixture using silica gel column chromatography. A gradient of methanol in ethyl acetate is typically effective for separating the isomers.
 - The ratio of 2'-O to 3'-O-methylated product is often favorable for the 2'-isomer.[7]
- Isolation and Crystallization:
 - Combine the fractions containing the desired 2'-O-methylated product, as identified by TLC and another analytical method like LC-MS.
 - Evaporate the solvent.
 - Further purify the product by crystallization from ethanol to separate it from any remaining 3'-O-methyl isomer.[7]
- Final Characterization: Confirm the identity and purity of the final product using NMR and Mass Spectrometry.

Causality Note: The use of a strong base like NaH is crucial for deprotonating the ribose hydroxyls, making them nucleophilic enough to attack the methyl iodide. The reaction temperature is kept low ($0\text{ }^\circ\text{C}$) to minimize side reactions and control the reaction rate. The subsequent chromatographic and crystallization steps are self-validating; pure product will exhibit sharp, well-defined peaks in analytical spectra and a consistent melting point.

Structural Elucidation and Analytical Characterization

Confirming the precise chemical structure of **2-Amino-2'-O-methyladenosine** is paramount. This is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide unambiguous evidence for the atomic connectivity and molecular mass.^{[9][10]}

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for determining the regiochemistry of the methylation.

- ¹H NMR: The proton spectrum will show a characteristic singlet at approximately 3.4-3.6 ppm, corresponding to the three protons of the newly introduced 2'-O-methyl group. The anomeric proton (H1') signal will appear as a doublet, and its coupling constant can provide information about the ribose sugar pucker. Other signals for the ribose and adenine base protons will be present in their expected regions.
- ¹³C NMR: The carbon spectrum will show a distinct peak around 58-60 ppm for the methyl carbon of the 2'-O-methyl group. This confirms the presence of the methyl ether.
- 2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are used to definitively assign all proton and carbon signals and confirm the site of methylation. An HMBC experiment would show a correlation between the protons of the methyl group and the C2' carbon of the ribose, providing unequivocal proof of the 2'-O-methylation.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition.

- High-Resolution Mass Spectrometry (HRMS): ESI-HRMS (Electrospray Ionization) will provide a highly accurate mass measurement of the protonated molecule [M+H]⁺. This experimental mass should match the theoretical mass of C₁₁H₁₇N₆O₄⁺ within a few parts per million (ppm), confirming the elemental formula.^[11]
- Tandem Mass Spectrometry (MS/MS): MS/MS analysis involves isolating the parent ion and fragmenting it. The fragmentation pattern is diagnostic. Key fragments would include the loss

of the ribose moiety, resulting in a fragment corresponding to the 2-amino-adenine base, and fragmentation within the sugar ring. This technique is essential for distinguishing isomers.[9]

Table 2: Expected Spectroscopic Data for **2-Amino-2'-O-methyladenosine**

Technique	Observation	Interpretation
^1H NMR	Singlet at ~3.4-3.6 ppm (3H)	Protons of the 2'-O-CH ₃ group
^{13}C NMR	Signal at ~58-60 ppm	Carbon of the 2'-O-CH ₃ group
HRMS [M+H] ⁺	m/z ≈ 297.1306	Confirms molecular formula C ₁₁ H ₁₆ N ₆ O ₄
MS/MS	Fragmentation yields ion for 2-amino-adenine base	Confirms the base and sugar components

Protocol: LC-MS/MS Analysis for Modified Nucleoside Identification

This protocol outlines the general steps for identifying and quantifying a modified nucleoside like **2-Amino-2'-O-methyladenosine** from an enzymatic digest of an RNA sample.[12][13]

Objective: To confirm the presence and quantity of **2-Amino-2'-O-methyladenosine** in an oligonucleotide sample.

Materials:

- Oligonucleotide sample containing the modification
- Nuclease P1
- Bacterial Alkaline Phosphatase
- Ammonium acetate buffer
- Ultrapure water and acetonitrile (LC-MS grade)
- Certified standard of **2-Amino-2'-O-methyladenosine**

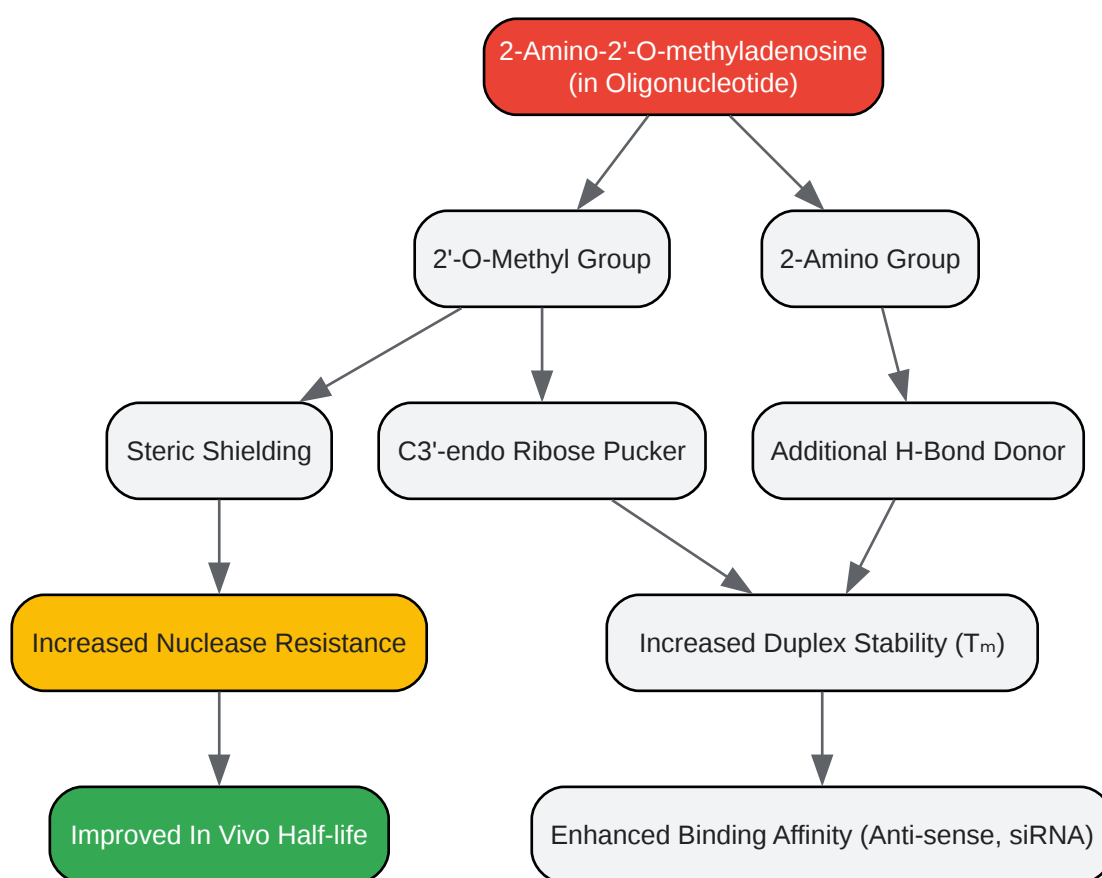
Procedure:

- RNA Digestion:
 - In a microcentrifuge tube, dissolve the RNA sample in an appropriate buffer (e.g., 10 mM ammonium acetate).
 - Add Nuclease P1 to digest the RNA into 5'-mononucleotides. Incubate at 37-50 °C for 2-4 hours.
 - Add Bacterial Alkaline Phosphatase to dephosphorylate the mononucleotides into nucleosides. Incubate at 37 °C for an additional 2 hours.
- Sample Preparation:
 - Centrifuge the sample to pellet the enzymes.
 - Transfer the supernatant containing the nucleosides to a new tube or HPLC vial.
- LC-MS/MS Analysis:
 - Inject the sample onto a liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).
 - Use a suitable column for nucleoside separation, such as a C18 or HILIC column.[\[11\]](#)
 - Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode.
 - Define the specific parent ion-to-fragment ion transition for **2-Amino-2'-O-methyladenosine** (e.g., m/z 297.1 → m/z 165.1, corresponding to the transition from the protonated nucleoside to the protonated 2-amino-adenine base).
- Data Analysis:
 - Compare the retention time and MRM transition of the peak in the sample to that of the certified standard run under the same conditions. A match confirms the identity.

- Quantification can be performed by creating a standard curve with known concentrations of the certified standard.

Biological Significance and Therapeutic Applications

The unique combination of a 2-amino group and a 2'-O-methyl modification makes **2-Amino-2'-O-methyladenosine** a powerful component for engineering therapeutic oligonucleotides with superior properties.



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Caption: Impact of dual modifications on oligonucleotide therapeutic properties.

The enhanced nuclease resistance directly translates to a longer biological half-life, allowing for less frequent dosing regimens.[14] The increased binding affinity, a result of both the pre-organized A-form helix and the stronger base pairing, leads to higher potency. This means that

a lower concentration of the therapeutic agent is required to achieve the desired biological effect, which can significantly reduce the risk of off-target effects and toxicity.

These properties are highly desirable in:

- Antisense Oligonucleotides (ASOs): ASOs containing this modification can bind more tightly and specifically to their target mRNA, leading to more efficient knockdown of disease-causing proteins.
- Small Interfering RNAs (siRNAs): Incorporating **2-Amino-2'-O-methyladenosine** into siRNA duplexes can enhance their stability and processing by the RNA-induced silencing complex (RISC), improving the efficiency and duration of gene silencing.
- Aptamers: These structured oligonucleotides that bind to specific targets can benefit from the increased structural stability and resistance to degradation, making them more robust as therapeutic or diagnostic agents.

Conclusion

2-Amino-2'-O-methyladenosine exemplifies the power of rational chemical design in overcoming biological barriers. By integrating the nuclease resistance and conformational rigidity of the 2'-O-methyl group with the enhanced base-pairing strength of the 2-amino group, this modified nucleoside provides a superior building block for the development of next-generation nucleic acid therapeutics. A thorough understanding of its chemical synthesis, rigorous analytical characterization, and the functional consequences of its incorporation are essential for its effective application in research and clinical development.

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